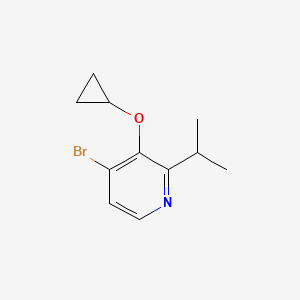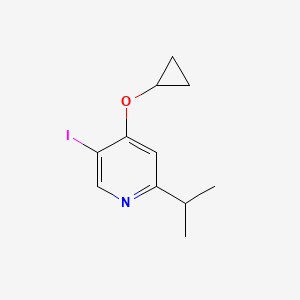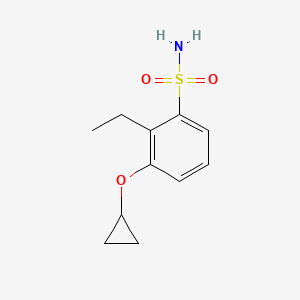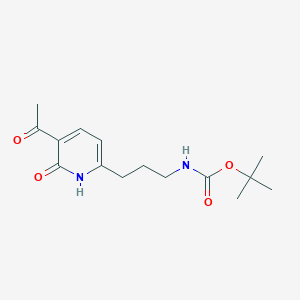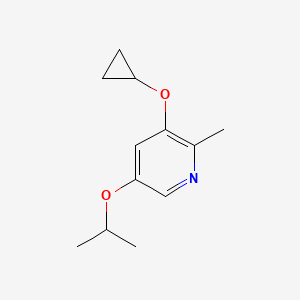
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups at the 3 and 5 positions, respectively, and a methyl group at the 2 position
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group at the 3 position can be achieved through cyclopropanation reactions.
Isopropoxylation: The isopropoxy group is introduced at the 5 position using isopropyl alcohol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 2 position using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity, while the methyl group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine include:
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: Differing in the position of the isopropyl group.
3-Isopropoxy-5-cyclopropoxy-2-methylpyridine: Differing in the position of the cyclopropoxy group.
2-Methyl-3,5-dicyclopropoxypyridine: Featuring two cyclopropoxy groups instead of one isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-methyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-11-6-12(9(3)13-7-11)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
LEPVAWUICNJWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



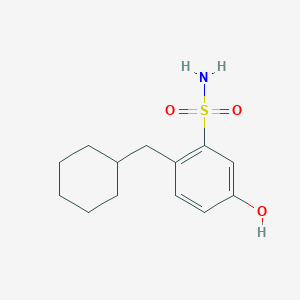
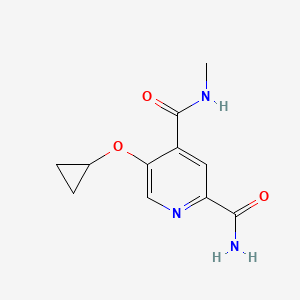
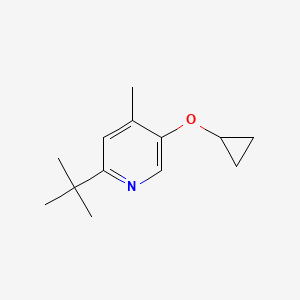


![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
